5-Bromoisatoic anhydride (CAS: 4692-98-2) is a halogenated derivative of isatoic anhydride, a widely used heterocyclic building block. It serves as a stable, solid, and versatile precursor for generating 2-amino-5-bromobenzoyl synthons and related reactive intermediates. Its primary procurement value lies in its utility for constructing bromo-substituted quinazolinones and other N-heterocycles, where the bromine atom provides a critical functional handle for subsequent chemical modifications.
Substituting 5-Bromoisatoic anhydride with its non-halogenated parent, isatoic anhydride, eliminates the essential bromine handle required for post-synthesis functionalization via cross-coupling reactions. Using the corresponding free acid, 2-amino-5-bromobenzoic acid, necessitates different and often more complex reaction protocols that require activating agents, thereby reducing process efficiency. Furthermore, swapping for other halides, such as a chloro-analog, fundamentally alters the reactivity profile for key downstream transformations like Suzuki or Buchwald-Hartwig couplings, where the carbon-bromine bond offers a distinct reactivity advantage over the stronger carbon-chlorine bond.
In a one-pot, three-component synthesis, the reaction of 5-Bromoisatoic anhydride with an amine and an aldehyde under bismuth nitrate catalysis afforded the corresponding 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one in 90-97% yield. This contrasts with syntheses starting from the corresponding free amino acid (2-amino-5-bromobenzoic acid), which typically require pre-activation or coupling agents, adding steps and complexity to the workflow.
| Evidence Dimension | Product Yield in One-Pot Synthesis |
| Target Compound Data | 90-97% yield |
| Comparator Or Baseline | 2-Amino-5-bromobenzoic acid, which requires additional coupling/activation steps not needed for the anhydride. |
| Quantified Difference | Provides a more direct, higher-throughput route by avoiding separate activation steps. |
| Conditions | One-pot, three-component reaction catalyzed by Bi(NO3)3·5H2O under solvent-free conditions. |
For buyers focused on process efficiency and throughput, the anhydride provides a more streamlined and atom-economical route to key heterocyclic scaffolds.
The bromine atom introduced by 5-Bromoisatoic anhydride is critical for downstream functionalization. Heterocyclic products derived from it, such as 6-bromoquinazolines, are valuable intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This synthetic route is inaccessible when using the non-halogenated isatoic anhydride, which yields a product lacking the necessary halide handle for such transformations.
| Evidence Dimension | Suitability for Cross-Coupling Reactions |
| Target Compound Data | Enables subsequent C-C or C-N bond formation via Pd-catalyzed cross-coupling at the C6-Br position. |
| Comparator Or Baseline | Isatoic anhydride (unsubstituted). The resulting heterocycle has a C-H bond at the 6-position, which is unreactive under standard cross-coupling conditions. |
| Quantified Difference | Qualitative but absolute: enables a class of reactions that are impossible with the unsubstituted analog. |
| Conditions | Standard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). |
This feature is crucial for medicinal chemists and material scientists who require a versatile scaffold for building molecular complexity and generating compound libraries.
In palladium-catalyzed cross-coupling, the oxidative addition step is often rate-limiting, and its rate is highly dependent on the carbon-halogen bond dissociation energy (BDE). The C-Br bond (BDE ~276 kJ/mol) is significantly weaker than the C-Cl bond (BDE ~339 kJ/mol). Consequently, aryl bromides are generally more reactive and undergo oxidative addition faster and under milder conditions than the corresponding aryl chlorides.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
| Target Compound Data | C-Br BDE: ~276 kJ/mol |
| Comparator Or Baseline | 5-Chloro-isatoic anhydride (hypothetical comparator). C-Cl BDE: ~339 kJ/mol |
| Quantified Difference | ~63 kJ/mol lower bond energy for C-Br vs C-Cl. |
| Conditions | General data for palladium-catalyzed cross-coupling reactions. |
For process development and scale-up, selecting the bromo-substituted precursor can lead to milder reaction conditions, lower catalyst loadings, and higher reaction efficiency compared to a chloro-substituted alternative.
This compound is the right choice for projects requiring the synthesis of a 6-bromo-substituted heterocyclic core (e.g., quinazolinone) that will be subsequently diversified. The bromine atom serves as a reliable and reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
In workflows where process efficiency and yield are paramount, 5-Bromoisatoic anhydride allows for the direct, one-pot synthesis of complex heterocycles like dihydroquinazolinones. Its use circumvents the need for separate coupling agents often required when starting with 2-amino-5-bromobenzoic acid, making it a preferred precursor for efficient, multi-component reaction setups.
The quinazolinone scaffold, readily accessible from 5-Bromoisatoic anhydride, is a privileged structure in drug discovery, known to interact with the ATP-binding sites of various kinases. This compound is a strategic starting material for developing targeted therapeutic agents, particularly where a bromine atom is desired for either its electronic properties or as a vector for further modification.
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